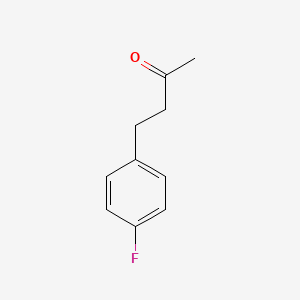

4-(4-Fluorophenyl)butan-2-one

説明

Nomenclature and Chemical Structure of 4-(4-Fluorophenyl)butan-2-one

This compound is a ketone with a butanone backbone. The structure is characterized by a fluorophenyl group attached to the fourth carbon of the butanone chain. musechem.com Its systematic name according to the International Union of Pure and Applied Chemistry (IUPAC) is 4-(4-fluorophenyl)-2-butanone. smolecule.com

The compound is identified by the Chemical Abstracts Service (CAS) Registry Number 63416-61-5. scbt.com Its molecular formula is C₁₀H₁₁FO, and it has a molecular weight of approximately 166.19 g/mol . scbt.comenaminestore.com The structure of the molecule can be unambiguously represented by various chemical identifiers, which are crucial for database searches and chemical synthesis.

Below is an interactive data table summarizing the key chemical identifiers for this compound.

| Identifier | Value |

| IUPAC Name | 4-(4-fluorophenyl)-2-butanone smolecule.com |

| CAS Number | 63416-61-5 scbt.com |

| Molecular Formula | C₁₀H₁₁FO enaminestore.com |

| Molecular Weight | 166.19 g/mol scbt.com |

| InChI | 1S/C10H11FO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-7H,2-3H2,1H3 smolecule.com |

| InChI Key | WDALXIHTFDUFIR-UHFFFAOYSA-N smolecule.com |

| SMILES | CC(=O)CCc1ccc(F)cc1 |

Significance of this compound in Contemporary Chemical Research

The significance of this compound in modern chemical research lies primarily in its role as a versatile intermediate for the synthesis of more complex molecules. Its structure, which combines a ketone functional group and a fluorinated aromatic ring, makes it a valuable building block in medicinal chemistry and organic synthesis. musechem.com

The presence of the fluorine atom can confer unique properties to the final products, such as enhanced metabolic stability and improved binding affinity to biological targets. The ketone group, on the other hand, is amenable to a variety of chemical transformations, including reduction and amination reactions.

The compound is particularly noted for its use as a precursor in the synthesis of chiral alcohols and amines. These chiral molecules are of high interest in the pharmaceutical industry due to their specific interactions with biological systems. For instance, the reduction of the ketone group can lead to the formation of a chiral alcohol, and subsequent reactions can yield chiral amines.

Overview of Principal Research Domains Pertaining to this compound

Research involving this compound is concentrated in several key areas:

Pharmaceutical Synthesis: The compound serves as a key intermediate in the development of various pharmaceutical compounds. smolecule.com Its structural motif is found in molecules designed for therapeutic applications, including potential antipsychotic drugs. mdpi.com For example, it is a precursor for the synthesis of 1-(4-fluorophenyl)butan-2-amine, which has been investigated for its potential antidepressant and anxiolytic properties.

Catalytic Hydrogenation: The ketone group of this compound can be selectively hydrogenated to produce the corresponding alcohol. Research in this area focuses on the development of efficient catalysts and reaction conditions to achieve high yields and enantioselectivity. This is a critical step in the synthesis of many chiral drugs.

Biocatalytic Reduction: As an alternative to traditional chemical methods, biocatalysis using enzymes or whole microorganisms is employed for the enantioselective reduction of this compound. mdpi.commdpi.com This approach is often favored for its high selectivity and environmentally benign reaction conditions. Research has explored the use of various microorganisms to produce specific enantiomers of the corresponding alcohol. mdpi.com

Organic Synthesis: Beyond its pharmaceutical applications, this compound is used as a building block in general organic synthesis to construct more elaborate molecular architectures. musechem.com The reactivity of its ketone group allows for a range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(4-fluorophenyl)butan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDALXIHTFDUFIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 4-(4-Fluorophenyl)butan-2-one

The construction of this compound can be approached through several classic and modern organic synthesis reactions. These routes include building the carbon skeleton through halogenation-based coupling, employing organometallic reagents like Grignard reagents, or introducing the fluorine atom at a strategic point in the synthesis.

Halogenation of ketones is a fundamental transformation in organic synthesis that provides a reactive handle for subsequent carbon-carbon bond formation. libretexts.orglibretexts.org In the context of synthesizing this compound, this strategy typically involves the α-halogenation of a suitable butanone precursor. The introduction of a halogen, such as bromine or chlorine, at the α-position to the carbonyl group makes that carbon electrophilic and susceptible to nucleophilic attack. mdpi.com

One potential pathway involves the reaction of an enol or enolate of a butanone derivative with an electrophilic halogen source (e.g., Br₂, Cl₂). libretexts.org The resulting α-haloketone is a versatile intermediate. However, for the synthesis of the target compound, halogenation at the γ- or δ-position is required to facilitate coupling with the fluorophenyl moiety. A more direct approach involves using a butanone derivative that is already halogenated at the 4-position, such as 4-chlorobutan-2-one. This halogenated ketone can then undergo a Friedel-Crafts alkylation reaction with fluorobenzene (B45895), catalyzed by a Lewis acid, to form the desired product. The reactivity of the halogen in α-halo ketones is notably high in SN2 displacement reactions. libretexts.org

| Reaction Type | Butanone Derivative | Halogenating Agent | Key Intermediate | Subsequent Reaction |

| Friedel-Crafts Alkylation | 4-Chlorobutan-2-one | (Pre-halogenated) | 4-Chlorobutan-2-one | Reaction with Fluorobenzene |

| α-Halogenation/Coupling | 2-Butanone | Br₂ or SO₂Cl₂ | 1-Bromo-2-butanone | (Not a direct route) |

Grignard reactions are powerful carbon-carbon bond-forming tools that utilize organomagnesium halides (Grignard reagents). chemguide.co.uk These reagents act as potent carbon nucleophiles, capable of attacking a wide range of electrophiles, including carbonyls, esters, and nitriles. adichemistry.comacechemistry.co.ukmasterorganicchemistry.com A plausible synthesis of this compound via this pathway involves the preparation of a Grignard reagent from a fluorinated aromatic halide.

The synthesis would commence with the reaction of 4-bromo- or 4-chlorofluorobenzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to generate 4-fluorophenylmagnesium bromide/chloride. chemguide.co.ukmnstate.edu This Grignard reagent can then be reacted with a suitable electrophile to construct the butanone side chain. For instance, reaction with acetone (B3395972) would yield a tertiary alcohol after acidic workup, which is not the desired product. A more effective strategy would be to react the 4-fluorophenylmagnesium halide with a nitrile, such as acetonitrile (B52724), which, after hydrolysis of the intermediate imine, would yield a ketone. An alternative route involves the reaction of 4-fluorobenzylmagnesium chloride with a suitable acetylating agent.

| Grignard Reagent | Electrophilic Partner | Intermediate | Final Step |

| 4-Fluorophenylmagnesium bromide | Acetonitrile | Imine | Acid Hydrolysis |

| 4-Fluorophenylmagnesium bromide | Propylene oxide | Secondary Alcohol | Oxidation |

| Methylmagnesium bromide | 4-Fluorophenylacetonitrile | Imine | Acid Hydrolysis |

The direct introduction of fluorine onto a molecule is an area of growing interest, offering potentially more efficient synthetic routes. acsgcipr.org For the synthesis of this compound, this could theoretically involve the direct fluorination of a precursor molecule like 4-phenylbutan-2-one. However, the selective fluorination of an unactivated aromatic C-H bond is notoriously challenging due to the high reactivity of common fluorinating agents. acsgcipr.org

Modern electrophilic fluorinating reagents, such as N-fluoro reagents (e.g., Selectfluor), have been developed for more controlled fluorinations. organic-chemistry.org These are often used for the α-fluorination of ketones or for fluorinating electron-rich aromatic systems. organic-chemistry.org Direct fluorination of 4-phenylbutan-2-one would likely lead to a mixture of ortho, meta, and para isomers, along with potential reactions at the benzylic position or α to the ketone. Therefore, this approach is less common for preparing isomerically pure this compound compared to using a pre-fluorinated starting material like fluorobenzene. Research continues into developing catalytic methods for selective C-H fluorination, but for this specific target, building the molecule from a fluorinated benzene (B151609) derivative is generally preferred. researcher.life

Synthesis of Key Intermediates and Analogs Structurally Related to this compound

The synthesis of related fluorophenyl ketones and structural analogs often employs robust and versatile reactions like the Friedel-Crafts condensation and reductive deoxygenation. These methods are fundamental in constructing the core structures of many aromatic ketones and their derivatives.

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry for forming carbon-carbon bonds to an aromatic ring. nih.gov The acylation variant is particularly effective for the synthesis of aromatic ketones. masterorganicchemistry.comyoutube.com This reaction involves the treatment of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). masterorganicchemistry.comgoogle.comyoutube.com

To synthesize fluorophenyl ketones, fluorobenzene is used as the aromatic substrate. The fluorine atom is a deactivating but ortho-, para-directing group in electrophilic aromatic substitution. The reaction of fluorobenzene with an appropriate acylating agent can yield various fluorophenyl ketones. For example, reacting fluorobenzene with butyryl chloride would predominantly yield 1-(4-fluorophenyl)butan-1-one, an isomer of the target compound. A patent describes the Friedel-Crafts condensation of fluorobenzene with phenyl acetyl chloride to produce 1-(4-fluorophenyl)-2-phenyl ethanone, demonstrating the utility of this reaction for creating complex fluorophenyl ketones. google.com The synthesis of this compound itself can be achieved via a Friedel-Crafts alkylation of fluorobenzene with 4-chlorobutan-2-one.

| Aromatic Substrate | Acylating/Alkylating Agent | Lewis Acid Catalyst | Primary Product |

| Fluorobenzene | Butyryl Chloride | AlCl₃ | 1-(4-Fluorophenyl)butan-1-one |

| Fluorobenzene | Phenylacetyl Chloride | AlCl₃ | 1-(4-Fluorophenyl)-2-phenylethanone google.com |

| Fluorobenzene | 4-Chlorobutan-2-one | AlCl₃ | This compound |

Reductive deoxygenation is a class of reactions that involves the removal of an oxygen atom from a molecule, typically from a carbonyl (C=O) or hydroxyl (C-OH) group, replacing it with hydrogen. organic-chemistry.org This transformation is crucial for synthesizing alkane analogs from ketone or alcohol precursors. The two most classic methods for the complete reduction of a ketone to a methylene (B1212753) group (-CH₂-) are the Clemmensen reduction and the Wolff-Kishner reduction. nih.gov

Clemmensen Reduction: This method involves heating the ketone with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. It is suitable for substrates that are stable in strongly acidic conditions.

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by heating with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent. This method is ideal for substrates that are sensitive to acid.

These methods can be applied to this compound or related fluorophenyl ketones to synthesize their corresponding alkylbenzene analogs. For example, the reduction of this compound would yield (4-fluorobutyl)benzene. More recent methodologies also employ catalytic hydrosilylation for the deoxygenation of ketones under milder conditions. organic-chemistry.org

| Method | Reagents | Conditions | Substrate Compatibility |

| Clemmensen Reduction | Zn(Hg), conc. HCl | Heat | Stable in strong acid |

| Wolff-Kishner Reduction | H₂NNH₂, KOH | Heat, high-boiling solvent | Stable in strong base |

| Catalytic Hydrosilylation | Silane (e.g., HSiEt₃), Catalyst (e.g., B(C₆F₅)₃) | Mild | Good functional group tolerance organic-chemistry.org |

Reaction Conditions and Reagent Optimization for Specific Functionalizations

The synthesis of this compound and its derivatives often involves the optimization of reaction conditions and reagents to achieve high yields and selectivity. A notable example is the Friedel-Crafts alkylation reaction, a fundamental method for C-C bond formation on aromatic rings. In the synthesis of the related compound, 4-(4-hydroxyphenyl)butan-2-one (also known as Raspberry Ketone), researchers have explored the use of solid acid catalysts to improve the environmental footprint of the process.

One approach involves the use of an acid-activated Montmorillonite (B579905) clay composite as a catalyst for the alkylation of phenol (B47542) with 4-hydroxybutan-2-one. google.com The optimization of this process includes modifying Na-Montmorillonite clay with an acid treatment, followed by activation at elevated temperatures. google.com Key parameters that are optimized include the molar ratio of reactants, reaction temperature, pressure, and duration. For instance, reacting phenol with 4-hydroxybutan-2-one in the presence of this solid acid catalyst at temperatures between 100-150°C and pressures of 1-15 bar for 12-24 hours has been shown to yield significant conversions and high selectivity for the desired p-alkylated product. google.com

Similarly, the preparation of 4-(4-hydroxyphenyl)-2-butanone (B135659) has been achieved using a hydrogen fluoride (B91410) (HF) modified ultra-stable Y-type (USY) molecular sieve as a catalyst. google.com This method aims to overcome the drawbacks of traditional methods that often suffer from low yields and the production of acidic waste. google.com The optimization of this process involves adjusting the amount of HF in the molecular sieve, the molar ratio of phenol to 4-hydroxy-2-butanone, the catalyst to reactant ratio, and the reaction temperature. google.com Optimal conditions have been identified to significantly improve the yield of the final product. google.com

These examples highlight a trend towards the use of solid acid catalysts in the synthesis of related phenylbutanones, focusing on catalyst modification, and optimization of reaction parameters to enhance efficiency and reduce environmental impact.

Advanced Synthetic Techniques and Methodological Innovations

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including derivatives that can be conceptually related to structures derived from this compound.

For instance, the synthesis of chalcones, which are precursors to flavones, has been efficiently achieved using microwave irradiation. banglajol.infoscholarsresearchlibrary.com The Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and an aromatic aldehyde, a key step in chalcone (B49325) synthesis, can be significantly expedited under microwave conditions. banglajol.info Further oxidative cyclization of these chalcones to flavones can also be performed efficiently using microwaves, with reaction times reduced to a few minutes and yielding high productivity. banglajol.info

The synthesis of various chalcone derivatives has been reported using microwave irradiation with different catalysts, such as fly-ash:H2SO4 or aqueous potassium hydroxide, achieving yields of over 70% in a matter of minutes. scholarsresearchlibrary.com This contrasts sharply with conventional methods that may require several hours to complete. scholarsresearchlibrary.com The application of microwave technology is not limited to simple chalcones; it has also been used to prepare more complex structures like steroidal chalcones and chalcones with heterocyclic rings. scholarsresearchlibrary.com

The benefits of microwave-assisted synthesis extend to the preparation of other heterocyclic systems as well. For example, 2-formimidate-3-carbonitrile derivatives bearing 4H-pyran and dihydropyridine (B1217469) moieties have been synthesized rapidly and in high yields using microwave radiation, with reaction times of around 20 minutes. mdpi.com This demonstrates the broad applicability of microwave-assisted techniques in organic synthesis for improving efficiency and promoting greener chemical processes.

Multicomponent Reactions for Diverse Structural Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product that incorporates substantial portions of all the starting materials. fu-berlin.de This approach offers significant advantages in terms of atom economy, reduced reaction time, and the ability to generate large libraries of structurally diverse compounds. fu-berlin.denih.gov

Several classic MCRs, such as the Hantzsch dihydropyridine synthesis, Biginelli reaction, and Ugi reaction, have been instrumental in the synthesis of a wide array of biologically active molecules and pharmaceutical ingredients. nih.govresearchgate.net These reactions allow for the construction of complex heterocyclic scaffolds from simple and readily available starting materials. nih.gov

For example, the Hantzsch synthesis provides access to dihydropyridines, a privileged scaffold in medicinal chemistry. nih.gov Similarly, the Doebner reaction, a method for synthesizing quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid, showcases the power of MCRs in building complex heterocyclic systems. nih.gov

Recent advancements in MCRs have further expanded their scope and applicability. For instance, a four-component domino cyclization reaction has been developed for the synthesis of dihydropyridones using readily available ketones, aldehydes, Meldrum's acid, and ammonium (B1175870) acetate. organic-chemistry.org Another example is the efficient synthesis of β-acylamino ketones from an aldehyde, a ketone, and a nitrile, proceeding through a tandem aldol (B89426) and Ritter reaction sequence. organic-chemistry.org

The versatility of MCRs makes them a valuable tool for drug discovery and development, enabling the rapid generation of diverse molecular structures for biological screening. researchgate.net The isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly noteworthy for their ability to produce peptidomimetic compounds. fu-berlin.deorganic-chemistry.org

Chemo-enzymatic Synthetic Approaches to Pharmaceutical Intermediates

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic transformations to create efficient and stereoselective routes for the synthesis of complex molecules, particularly pharmaceutical intermediates. researchgate.net This approach leverages the high selectivity of enzymes, such as lipases, alcohol dehydrogenases, and transaminases, to introduce chirality into a molecule, which is often a crucial requirement for biological activity. rsc.org

A key application of chemo-enzymatic synthesis is in the production of enantiopure compounds. For instance, in the synthesis of the drug Tamsulosin, various enzymatic strategies have been explored to obtain the desired (R)-enantiomer. rsc.org These strategies include the kinetic resolution of a racemic amine using lipases, the asymmetric reduction of a ketone to a chiral alcohol using alcohol dehydrogenases (ADHs), and the direct biotransamination of a ketone to a chiral amine using transaminases. rsc.org The use of stereocomplementary enzymes can even allow for the selective synthesis of either enantiomer of a chiral intermediate. rsc.org

Another powerful chemo-enzymatic strategy involves the combination of P450-catalyzed oxygenation with deoxofluorination to achieve selective fluorination of non-activated sites in organic molecules. nih.gov This method allows for the rapid generation of fluorinated drug derivatives, which can exhibit enhanced properties such as improved membrane permeability. nih.gov The regio- and stereoselectivity of the fluorination can be controlled by engineering the P450 enzyme. nih.gov

The integration of enzymatic steps into a synthetic sequence can also be used to generate highly reactive intermediates in situ, which can then undergo further chemical transformations. nih.gov This approach has been used in the total synthesis of complex natural products. nih.gov Chemo-enzymatic cascades, where multiple enzymatic reactions are performed in one pot, can further enhance the efficiency of a synthetic route. researchgate.netnih.gov These advanced synthetic methodologies highlight the increasing importance of biocatalysis in modern organic synthesis for the sustainable and selective production of valuable pharmaceutical compounds.

Chemical Reactivity and Reaction Mechanisms

Fundamental Reaction Pathways of 4-(4-Fluorophenyl)butan-2-one

The reactivity of this compound can be categorized into several fundamental pathways, including reactions at the electrophilic carbonyl carbon, substitution on the aromatic ring, reduction of the ketone, and condensation reactions that extend the carbon framework.

Nucleophilic Reactivity at the Ketone Carbonyl

The ketone functional group is characterized by a carbon-oxygen double bond. Due to the higher electronegativity of oxygen, the carbonyl carbon atom is electron-deficient and thus electrophilic, making it susceptible to attack by nucleophiles. khanacademy.org This nucleophilic addition is a primary reaction pathway for ketones. libretexts.org For this compound, the carbonyl carbon is the primary site for such reactions. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. khanacademy.org

Ketones are generally less reactive than aldehydes because the two alkyl groups attached to the carbonyl carbon are electron-donating, which slightly reduces the partial positive charge on the carbon, and they also create more steric hindrance. khanacademy.orglibretexts.org

Table 1: Examples of Nucleophilic Addition Reactions at the Carbonyl Group

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride Ion (H⁻) | Sodium borohydride (B1222165) (NaBH₄) | Secondary Alcohol |

| Cyanide Ion (CN⁻) | Sodium Cyanide (NaCN) / H⁺ | Cyanohydrin |

| Organometallic Reagents | Grignard Reagents (R-MgX) | Tertiary Alcohol |

Electrophilic Aromatic Substitution on the Fluorophenyl Ring

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. makingmolecules.com The reaction involves an electrophile attacking the electron-rich aromatic ring, resulting in the substitution of a hydrogen atom. masterorganicchemistry.comuci.edu The mechanism proceeds in two steps: the initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comuci.edulibretexts.org

The position of substitution on the fluorophenyl ring of this compound is influenced by the directing effects of the existing substituents: the fluorine atom and the butan-2-one side chain.

Fluorine (F): Halogens are deactivating yet ortho, para-directing. uci.edu Their deactivating nature stems from their strong electronegativity (inductive effect), while the ortho, para-directing influence is due to the ability of their lone pairs to donate electron density through resonance.

Butan-2-one side chain: The carbonyl group in the side chain is an electron-withdrawing group, which deactivates the ring and acts as a meta-director. uci.edu

The interplay of these two groups determines the regioselectivity of the substitution.

Table 2: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile | Expected Product Orientation |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Substitution occurs ortho to the fluorine and meta to the butanone group. |

| Halogenation | Br₂, FeBr₃ | Br⁺ | Substitution occurs ortho to the fluorine and meta to the butanone group. |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | Substitution occurs ortho to the fluorine and meta to the butanone group. |

Reduction of the Ketone Functionality to Alcohols

The ketone group in this compound can be readily reduced to a secondary alcohol, 4-(4-fluorophenyl)butan-2-ol. This transformation is a common and synthetically useful reaction. askiitians.comaskiitians.com The most common reagents for this purpose are metal hydrides, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). askiitians.comlibretexts.org

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. askiitians.comlibretexts.org This forms an alkoxide intermediate, which is then protonated (typically by the solvent or during a workup step with water or acid) to yield the final alcohol product. askiitians.comlibretexts.org Sodium borohydride is a milder and more selective reagent, often used in alcoholic solvents, while lithium aluminum hydride is a much stronger reducing agent that must be used in anhydrous solvents like ether or THF. askiitians.com

Table 3: Comparison of Common Reducing Agents for Ketones

| Reducing Agent | Formula | Reactivity | Typical Solvents |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Mild, selective for aldehydes and ketones | Methanol, Ethanol |

Condensation Reactions Forming Larger Carbon Skeletons

Condensation reactions are those in which two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water. chemguide.co.uklibretexts.org Ketones like this compound undergo such reactions, notably with derivatives of ammonia, like hydrazine (B178648).

A classic example is the reaction with 2,4-dinitrophenylhydrazine (2,4-DNPH), also known as Brady's reagent. chemguide.co.ukquizlet.com This reaction is often used as a chemical test for aldehydes and ketones. The nucleophilic nitrogen of the hydrazine attacks the carbonyl carbon in an addition-elimination mechanism. chemguide.co.uklibretexts.org The initial addition is followed by the elimination of a water molecule to form a stable, often crystalline, product called a 2,4-dinitrophenylhydrazone. libretexts.org The formation of a yellow or orange precipitate indicates a positive test for a carbonyl group. quizlet.com

Mechanistic Elucidation of Reactions Involving this compound and its Derivatives

Understanding the detailed mechanisms of reactions, including the transient species involved, is fundamental to controlling reaction outcomes.

Analysis of Transition States and Reaction Intermediates

The study of reaction mechanisms often involves identifying and characterizing short-lived intermediates and the transition states that connect them.

Nucleophilic Addition Intermediate: In the nucleophilic addition to the ketone carbonyl, the key intermediate is a tetrahedral alkoxide . khanacademy.org This species forms after the nucleophile attacks the sp²-hybridized carbonyl carbon, causing it to become sp³-hybridized with a tetrahedral geometry. khanacademy.org

EAS Intermediate: For electrophilic aromatic substitution, the critical intermediate is the arenium ion (or sigma complex). uci.edu This is a resonance-stabilized carbocation formed when the electrophile adds to the benzene ring, temporarily disrupting its aromaticity. masterorganicchemistry.comlibretexts.org The positive charge in the arenium ion is delocalized across the ortho and para positions relative to where the electrophile attacked. uci.edu

Elimination Reaction Mechanisms: Derivatives of this compound have been used to study reaction mechanisms. For instance, a study involving the related compound 4-fluoro-4-(4'-nitrophenyl)butan-2-one was used to investigate the mechanism of base-promoted HF elimination reactions. evitachem.com Isotope effect studies provided evidence supporting an E1cB (Elimination, Unimolecular, conjugate Base) mechanism for this specific elimination reaction. evitachem.com

Table 4: Key Intermediates in Reactions of this compound

| Reaction Type | Key Intermediate | Hybridization of Key Carbon | Description |

|---|---|---|---|

| Nucleophilic Addition | Tetrahedral Alkoxide | sp³ | Formed by nucleophilic attack on the carbonyl carbon. khanacademy.org |

| Electrophilic Aromatic Substitution | Arenium Ion (Sigma Complex) | sp³ (at site of attack) | A resonance-stabilized carbocation formed by electrophile attack on the ring. uci.edu |

Kinetic Profiling and Rate Determining Steps

While specific kinetic profiling for many reactions of this compound is not extensively documented in publicly available literature, the kinetic behavior can be inferred from studies on analogous compounds, such as para-substituted acetophenones. The rate-determining step in reactions involving ketones often depends on the specific reaction conditions.

For instance, in base-catalyzed reactions such as enolate formation, the rate-determining step is typically the deprotonation of the α-carbon. The rate of this step is influenced by the acidity of the α-proton. In acid-catalyzed reactions, the initial protonation of the carbonyl oxygen is often the slow step, which then enhances the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack.

In the context of nucleophilic addition to the carbonyl group, the rate of reaction is sensitive to the electronic properties of the substituents on the phenyl ring. Electron-withdrawing groups generally increase the electrophilicity of the carbonyl carbon, leading to a faster rate of reaction.

Impact of Fluorine Substitution on Reactivity Profiles

The substitution of a hydrogen atom with a fluorine atom at the para-position of the phenyl ring in 4-phenylbutan-2-one has a notable impact on the compound's reactivity profile. This is primarily due to the electronic effects of fluorine, which is the most electronegative element.

The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). For a substituent at the para position, both effects are operative, but the inductive effect tends to dominate, leading to a net withdrawal of electron density from the aromatic ring. This deactivation of the ring influences the reactivity of the side-chain ketone.

The electron-withdrawing nature of the fluorine atom increases the partial positive charge on the carbonyl carbon of this compound, making it more susceptible to nucleophilic attack compared to the non-fluorinated 4-phenylbutan-2-one. This enhanced electrophilicity can lead to faster reaction rates in nucleophilic addition reactions.

Furthermore, the acidity of the α-protons is also affected. The electron-withdrawing fluorine atom can stabilize the conjugate base (enolate) formed upon deprotonation, thereby increasing the acidity of the α-hydrogens. This is reflected in the pKa values of similarly substituted ketones. For example, studies on para-substituted acetophenones have shown that electron-withdrawing groups lower the pKa, indicating increased acidity.

A study on the pKa values of various para-substituted acetophenones in aqueous solution provides quantitative insight into the effect of the fluorine substituent. researchgate.netcdnsciencepub.com

| Substituent (at para-position) | pKa |

| H | 18.4 |

| F | 18.5 |

| Cl | 18.1 |

| Br | 18.0 |

| NO2 | 16.7 |

| MeO | 19.0 |

Data sourced from studies on para-substituted acetophenones, which serve as a model for the electronic effects in this compound. researchgate.netcdnsciencepub.com

Interestingly, the data shows that the p-fluoro substituent slightly decreases the acidity (higher pKa) compared to hydrogen, which is contrary to what would be expected based solely on its inductive effect. This suggests that the resonance effect of fluorine, while weaker, plays a role in destabilizing the enolate to a small extent in this system. However, when compared to a strong electron-donating group like methoxy (B1213986) (p-MeO), the fluorine-substituted compound is significantly more acidic. In contrast, strongly electron-withdrawing groups like nitro (p-NO2) lead to a substantial increase in acidity. researchgate.netcdnsciencepub.com

In enzymatic reactions, the effect of substituents can be more pronounced. For example, a study on the stereoselective reductive metabolism of various p-substituted acetophenone (B1666503) derivatives by rat liver 3α-hydroxysteroid dehydrogenase demonstrated that the presence of an electron-withdrawing substituent on the benzene ring plays a crucial role in determining the reduction rate. nih.gov A plot of the logarithm of the reaction rate versus the Hammett substituent parameter (σp) showed a positive correlation, indicating that electron-withdrawing groups accelerate the reduction. nih.gov This suggests that this compound would likely undergo enzymatic reduction at a faster rate than 4-phenylbutan-2-one.

Design, Synthesis, and Structural Diversity of Derivatives and Analogs

Rational Design Principles for Novel Derivatives of 4-(4-Fluorophenyl)butan-2-one

The design of new molecules based on the this compound scaffold is a process guided by established medicinal chemistry principles. These strategies aim to systematically modify the parent structure to enhance its interaction with biological targets and improve its drug-like properties.

Bioisosteric replacement is a cornerstone of rational drug design, involving the substitution of one atom or group of atoms for another with similar physical or chemical properties to create a new compound with comparable biological activity. spirochem.com This strategy is frequently employed to modulate the potency, selectivity, metabolic stability, and toxicity of a lead compound. spirochem.comslideshare.net

One common application of this strategy is the substitution of hydrogen with fluorine. u-tokyo.ac.jpcambridgemedchemconsulting.com The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic cleavage. cambridgemedchemconsulting.com Furthermore, fluorine's high electronegativity can block sites of oxidative metabolism, such as the tertiary C-H bonds on an adamantane (B196018) cage, thereby improving metabolic stability. informahealthcare.com

In the context of butyrophenone (B1668137) analogs, which share the core structure of this compound, bioisosteric replacements have been used to fine-tune receptor binding profiles. For instance, in analogs of the antipsychotic drug haloperidol (B65202), a drug design strategy involved replacing a key hydroxyl group with a nitrogen atom. nih.gov This modification, a classic bioisosteric interchange, was found to lower the binding affinity for dopamine (B1211576) receptors, demonstrating that while the hydroxyl group contributes to affinity, it is not an absolute requirement for binding. nih.gov Such studies provide critical insights into structure-activity relationships (SAR) that guide future design.

A summary of common bioisosteric replacements is provided in the table below.

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Hydrogen (H) | Fluorine (F) | Enhance metabolic stability, modulate pKa, alter electronic properties. cambridgemedchemconsulting.com |

| Hydrogen (H) | Deuterium (D) | Reduce the rate of metabolism via the kinetic isotope effect. cambridgemedchemconsulting.com |

| Hydroxyl (-OH) | Amino (-NH2) | Alter hydrogen bonding capacity and basicity. u-tokyo.ac.jp |

| Hydroxyl (-OH) | Thiol (-SH) | Modify acidity and hydrogen bonding potential. u-tokyo.ac.jp |

| Carbonyl (-C=O) | Thiocarbonyl (-C=S) | Change polarity and hydrogen bond accepting ability. |

| Phenyl Ring | Pyridyl or Thienyl Ring | Modulate solubility, metabolic profile, and receptor interactions. cambridgemedchemconsulting.com |

| Ester (-COOR) | Tetrazole or Triazole Ring | Improve metabolic stability and mimic the charge distribution of a carboxylic acid. u-tokyo.ac.jp |

Structure-guided design utilizes knowledge of the three-dimensional structure of a biological target or the SAR of a series of active compounds to design more potent and selective molecules. nih.gov This approach can range from computational modeling to the rational design of conformationally restricted analogs. slideshare.net

A key strategy in structure-guided design is the creation of rigid analogs, where flexible portions of a molecule are constrained into a specific conformation. slideshare.net By locking the key functional groups into a particular spatial arrangement, it is possible to enhance binding affinity for a target receptor and gain a better understanding of the three-dimensional geometry of the pharmacophore. slideshare.net

For derivatives related to this compound, structure-guided approaches have been used to address specific liabilities. For example, a known biotransformation pathway for some butyrophenone antipsychotics involves the reduction of the ketone to an alcohol. A drug design strategy to prevent this metabolic step is to eliminate the potential for this reduction by modifying the core structure, such as by replacing the carbon bearing the hydroxyl group in haloperidol with a nitrogen atom. nih.gov This rational modification, based on understanding the compound's metabolic fate, is a practical application of structure-guided design. The synthesis and evaluation of such analogs led to the identification of a diazepane derivative of haloperidol with a unique and interesting multi-receptor binding profile. nih.govresearchgate.net

Synthesis and Characterization of Specific Derivative Classes

Building upon rational design principles, chemists have synthesized and characterized numerous classes of derivatives incorporating the this compound motif. These efforts have led to the creation of diverse molecular libraries with a wide range of structural features and biological activities.

The butyrophenone class of compounds, which includes the well-known antipsychotic haloperidol, represents a significant area of derivative synthesis. nih.govscispace.com Modifications to the 4-fluorophenyl ring or the butyrophenone alkyl chain can have profound effects on receptor affinity and selectivity. nih.gov For example, the synthesis of various haloperidol analogues has been described to probe their interactions with α-adrenoceptors. nih.gov These studies revealed that the affinity of butyrophenones for α1-receptors was substantially greater than for α2-adrenoceptors. nih.gov

Further synthetic explorations have led to conformationally constrained butyrophenones, such as 2-(2-piperidinoethyl)benzocycloalkanones, which can be considered analogs where the alkyl chain is incorporated into a cyclic system. scispace.com These novel molecules demonstrated pharmacological properties consistent with atypical antipsychotics, showing antagonist activity in predictive tests for antipsychotic efficacy without inducing significant catalepsy, a predictor of extrapyramidal side effects. scispace.com

The incorporation of the fluorophenyl butanone scaffold into various heterocyclic ring systems is a powerful strategy for generating structurally novel compounds with diverse biological activities.

Oxadiazoles: Several synthetic routes to 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) derivatives have been developed. ijpsm.comnih.gov One method involves the reaction of methyl levulinate with arylamidoximes to produce 4-[3-(aryl)-1,2,4-oxadiazol-5-yl]-butan-2-ones. ijpsm.com Another approach involves the coupling of 3-(4-fluorobenzoyl)indolizine-1-carboxylic acid with substituted benzohydrazides, followed by intramolecular cyclization to yield (4-fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives. researchgate.net These compounds have been evaluated for potential anti-cancer and antimicrobial activities. researchgate.net

Triazoles: The 1,2,4-triazole (B32235) ring is a common feature in many pharmacologically active compounds. frontiersin.orgnih.gov Derivatives containing the 4-fluorophenyl moiety have been synthesized, for instance, by reacting 4-fluorobenzoic acid hydrazide with carbon disulfide and subsequently with hydrazine (B178648) hydrate (B1144303) to form 5-(4-fluorophenyl)-2,4-dihydro-1,2,4-triazole-3-thione. researchgate.net This intermediate can be further alkylated to produce a variety of derivatives. researchgate.net General methods for synthesizing 1,2,4-triazoles include the reaction of hydrazines with formamide, often facilitated by microwave irradiation. nih.govorganic-chemistry.org

Indoles: The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry. organic-chemistry.orgnih.gov A notable example of incorporating the butyrophenone structure is a novel decahydropyrazino[2',1':6,1]pyrido[3,4-b]indole derivative that contains the butyrophenone substructure twice. nih.gov This complex molecule was rationally designed and synthesized as a potential antipsychotic agent, showing potent blocking activity at dopamine D1, D2, and serotonin (B10506) 5-HT2A receptors. nih.gov Other synthetic strategies involve the direct reaction of indoles with aromatic fluoromethyl ketones, providing an efficient route to trifluoromethyl(indolyl)phenylmethanols. nih.gov

Pyrrolidine (B122466) Derivatives: The synthesis of analogs of pyrovalerone, 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, provides a template for creating derivatives with a pyrrolidine ring attached to the butanone chain. nih.gov The general synthesis involves the α-bromination of the appropriate ketone followed by reaction with pyrrolidine. nih.gov This approach can be adapted to start from this compound to generate corresponding pyrrolidine conjugates.

A summary of synthetic approaches for these heterocyclic systems is provided below.

| Heterocyclic System | General Synthetic Approach | Key Precursors |

| 1,2,4-Oxadiazole | Cyclocondensation | Amidoximes and carboxylic acid derivatives (e.g., acyl chlorides, esters). nih.gov |

| 1,3,4-Oxadiazole | Cyclization of diacylhydrazines | Hydrazides and carboxylic acids. researchgate.net |

| 1,2,4-Triazole | Reaction of hydrazines/hydrazides with C1 sources | 4-Fluorobenzoic acid hydrazide, formamide, carbon disulfide. nih.govresearchgate.net |

| Indole | Fischer indole synthesis, palladium-catalyzed cyclizations | Phenylhydrazines and ketones; 2-alkenylanilines. nih.gov |

| Pyrrolidine | Nucleophilic substitution | α-bromoketone and pyrrolidine. nih.gov |

Attaching piperidine (B6355638) or diazepane moieties to the 4-(4-fluorophenyl)butan-1-one core is a well-established strategy for targeting central nervous system (CNS) receptors. nih.gov These nitrogen-containing rings often serve as a key pharmacophoric element for interacting with dopamine, serotonin, sigma, and opioid receptors. scispace.comnih.govnih.gov

A significant example is the synthesis of 4-[4-(4-chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one, a diazepane analog of haloperidol. nih.gov This compound was identified through a rational design approach and exhibited a multi-receptor binding profile, with affinity for various dopamine and serotonin receptor subtypes. nih.govresearchgate.net

The 4-phenyl piperidine scaffold has also been extensively used to design ligands for the mu-opioid receptor. nih.govdrugbank.com Small molecule agonists based on this structure have been synthesized and shown to have excellent activity. nih.gov Similarly, 4-aroylpiperidines have been synthesized and evaluated as selective sigma-1 receptor ligands. nih.gov The synthesis of these compounds often involves the reaction of a piperidine core, such as 4-(4-fluorobenzoyl)piperidine, with various substituted benzyl (B1604629) halides. nih.gov These conjugates are crucial tools for exploring the structure-activity relationships at various CNS targets.

Phenylpropanoid Pathway Analogs

The phenylpropanoid pathway in plants produces a vast array of natural products characterized by a C6-C3 skeleton, derived from phenylalanine and tyrosine. These compounds, including cinnamic acids, coumarins, and flavonoids, exhibit a wide range of biological activities. The design and synthesis of analogs of this compound that mimic the structural features of phenylpropanoids represent a promising strategy for the discovery of new bioactive molecules.

The core idea behind designing such analogs is to hybridize the this compound scaffold with moieties characteristic of phenylpropanoids. This can involve the introduction of hydroxyl and methoxy (B1213986) groups on the phenyl ring, reminiscent of the substitution patterns found in compounds like ferulic acid and caffeic acid. Furthermore, modifications of the butanone side chain to incorporate double bonds or additional hydroxyl groups can mimic the propenyl and hydroxylated side chains of natural phenylpropanoids.

The synthesis of these analogs often involves multi-step reaction sequences. For instance, derivatives with varied substituents on the phenyl ring can be prepared through electrophilic aromatic substitution reactions on fluorobenzene (B45895) precursors, followed by acylation and subsequent chain extension to form the butanone skeleton. The introduction of unsaturation in the side chain can be achieved through aldol (B89426) condensation reactions with appropriate aldehydes, followed by dehydration.

One biosynthetic route in plants that leads to compounds structurally related to butanones is the synthesis of raspberry ketone, or 4-(4-hydroxyphenyl)butan-2-one. This process involves the condensation of p-coumaroyl-CoA with malonyl-CoA, catalyzed by benzalacetone synthase, followed by a reduction step. While not a direct synthesis of fluorinated analogs, this natural pathway provides a blueprint for the chemo-enzymatic or biotechnological production of related structures. For example, engineered microorganisms could potentially be fed with fluorinated precursors to produce novel phenylpropanoid-like butanones.

Below is a table summarizing key enzymes in the phenylpropanoid pathway that can inspire the design of synthetic routes for this compound analogs.

| Enzyme | Reaction | Potential Synthetic Analogy |

| Phenylalanine Ammonia Lyase (PAL) | Deamination of phenylalanine to cinnamic acid. | Introduction of a double bond in the side chain of a phenylalanine analog, followed by further chemical transformations. |

| Cinnamate-4-hydroxylase (C4H) | Hydroxylation of cinnamic acid at the 4-position. | Directed hydroxylation of the phenyl ring of a synthetic precursor, or the use of pre-hydroxylated starting materials in the synthesis. |

| 4-Coumarate:CoA Ligase (4CL) | Activation of p-coumaric acid to its CoA thioester. | Activation of a carboxylic acid precursor (e.g., a fluorinated phenylacetic acid derivative) for subsequent condensation reactions. |

| Benzalacetone Synthase (BAS) | Condensation of p-coumaroyl-CoA with malonyl-CoA to form a diketide. | Aldol or Claisen condensation reactions to build the butanone side chain from an activated phenylacetic acid derivative and a three-carbon unit. |

| Benzalacetone Reductase (BAR) | Reduction of the double bond in the benzalacetone intermediate. | Catalytic hydrogenation or other reduction methods to saturate a double bond introduced in the side chain during synthesis. |

Challenges and Innovations in Scalable Derivative Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of this compound derivatives presents a number of challenges. These include ensuring high yields, maintaining purity, managing costs, and ensuring the safety and environmental sustainability of the process.

Challenges in Scalable Synthesis:

Purification: The separation of the desired product from starting materials, by-products, and catalysts can be a significant challenge, especially at a large scale. Chromatographic purification methods, while effective in the lab, are often not economically viable for industrial production.

Reagent Cost and Availability: The cost and availability of starting materials and reagents can be a limiting factor in scalable synthesis. This is particularly true for specialized fluorinating agents and chiral catalysts.

Reaction Conditions: Many organic reactions require stringent conditions, such as anhydrous environments, inert atmospheres, or cryogenic temperatures, which can be difficult and expensive to maintain on a large scale.

Safety and Environmental Concerns: The use of hazardous reagents and the generation of toxic waste are major concerns in chemical manufacturing. Developing greener and safer synthetic routes is a critical challenge.

Innovations in Scalable Synthesis:

To address these challenges, a number of innovative approaches are being explored and implemented in the field of chemical synthesis.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing for scalable synthesis. Reactions are carried out in a continuous stream through a reactor, which allows for better control over reaction parameters such as temperature and pressure, leading to improved yields and selectivity. Flow systems can also enhance safety by minimizing the volume of hazardous materials at any given time and can be more easily automated. For the synthesis of fluorinated compounds, flow chemistry provides a safer way to handle potentially hazardous fluorinating agents.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) is a rapidly growing area in chemical synthesis. Enzymes can catalyze reactions with high specificity and under mild conditions, reducing the need for harsh reagents and protecting groups. For example, engineered enzymes could be developed to perform specific steps in the synthesis of this compound derivatives, such as selective hydroxylations or reductions.

Catalytic Methods: The development of new and more efficient catalysts is a continuous driver of innovation in chemical synthesis. This includes the design of catalysts that can promote reactions with high turnover numbers and selectivity, as well as the development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused.

Process Intensification: This approach aims to develop smaller, more efficient, and more sustainable chemical processes. It often involves the integration of multiple reaction and separation steps into a single unit, which can lead to significant reductions in equipment size, energy consumption, and waste generation.

The following table provides a summary of challenges and corresponding innovative solutions in the scalable synthesis of this compound derivatives.

| Challenge | Innovative Solution(s) |

| Low overall yield in multi-step synthesis | Development of convergent synthetic routes; telescoping of reaction steps (combining multiple steps without isolating intermediates). |

| Difficult purification | Crystallization-induced dynamic resolution; use of solid-supported reagents and scavengers; membrane-based separation techniques. |

| High cost of reagents | Development of synthetic routes that utilize cheaper and more abundant starting materials; catalyst recycling. |

| Harsh reaction conditions | Use of biocatalysis; development of catalysts that operate under milder conditions; application of microwave or ultrasound-assisted synthesis. |

| Safety and environmental impact | Implementation of flow chemistry; use of greener solvents (e.g., water, supercritical CO2); development of catalytic processes to replace stoichiometric reagents. |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidaion

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of 4-(4-Fluorophenyl)butan-2-one provides a detailed map of the proton environments within the molecule. The spectrum is characterized by distinct signals for the methyl, methylene (B1212753), and aromatic protons. The electron-withdrawing nature of the carbonyl group and the fluorine atom significantly influences the chemical shifts of adjacent protons.

The protons of the methyl group (H-1) appear as a sharp singlet, as they have no adjacent protons to couple with. The two methylene groups (H-3 and H-4) appear as triplets, resulting from coupling with each other. The protons on the fluorophenyl ring exhibit a characteristic splitting pattern due to both proton-proton and proton-fluorine couplings. The aromatic protons ortho to the fluorine atom (H-6, H-8) are chemically equivalent and appear as a triplet, while the protons meta to the fluorine (H-5, H-9) are also equivalent and present as a doublet of doublets.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (CH₃) | ~2.15 | Singlet (s) | N/A |

| H-3 (CH₂) | ~2.75 | Triplet (t) | ~7.5 |

| H-4 (CH₂) | ~2.90 | Triplet (t) | ~7.5 |

| H-6, H-8 (aromatic) | ~7.15 | Triplet (t) | ~8.8 |

| H-5, H-9 (aromatic) | ~7.00 | Doublet of Doublets (dd) | ~8.8, 5.5 |

¹³C NMR for Carbon Skeleton Assignment

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms.

The carbonyl carbon (C-2) is the most deshielded, appearing at a characteristic downfield shift of over 200 ppm. The carbons of the aromatic ring appear in the range of 115-165 ppm, with their exact shifts influenced by the fluorine substituent. The aliphatic carbons (C-1, C-3, and C-4) are found in the upfield region of the spectrum. The carbon directly bonded to the fluorine (C-7) shows a large one-bond carbon-fluorine coupling constant.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (CH₃) | ~30 |

| C-2 (C=O) | ~208 |

| C-3 (CH₂) | ~45 |

| C-4 (CH₂) | ~29 |

| C-5, C-9 (aromatic CH) | ~130 |

| C-6, C-8 (aromatic CH) | ~115 |

| C-7 (aromatic C-F) | ~161 |

| C-10 (aromatic C) | ~137 |

Two-Dimensional NMR Techniques for Connectivity and Proximity

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between atoms.

COSY: A ¹H-¹H COSY spectrum would show cross-peaks between protons that are coupled to each other. For this compound, a key correlation would be observed between the methylene protons at H-3 and H-4, confirming their adjacent positions in the butane (B89635) chain. Correlations would also be seen between the adjacent aromatic protons.

HSQC: An HSQC spectrum correlates directly bonded protons and carbons. This technique would definitively link each proton signal to its corresponding carbon signal. For example, the singlet at ~2.15 ppm in the ¹H spectrum would correlate with the carbon signal at ~30 ppm in the ¹³C spectrum, confirming the assignment of the C-1 methyl group. Similarly, correlations would be observed for each C-H bond in the molecule, solidifying the assignments made from 1D spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural confirmation.

HRMS provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. The theoretical exact mass of the protonated molecular ion [M+H]⁺ of this compound (C₁₀H₁₁FO) can be calculated.

Table 3: HRMS Data for this compound

| Ion Formula | Calculated Exact Mass |

| [C₁₀H₁₁FO+H]⁺ | 167.0867 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce product ions. The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, the protonated molecular ion (m/z 167.09) would be selected as the precursor. Collision-induced dissociation would lead to characteristic fragment ions.

Key fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. A primary fragmentation would be the cleavage of the bond between C-4 and the phenyl ring, leading to the formation of a stable fluorotropylium ion.

Table 4: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure/Identity |

| 167.09 | 109.04 | C₃H₆O | Fluorotropylium ion |

| 167.09 | 124.06 | C₂H₃O | [M+H - CH₃CO]⁺ |

| 167.09 | 96.06 | C₄H₅O | [M+H - C₆H₅F]⁺ |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to determine the electronic structure and associated properties.

Density Functional Theory (DFT) Applications for Molecular Geometry and EnergyDensity Functional Theory is a widely used computational method for predicting the geometric and energetic properties of molecules. In a hypothetical DFT study of 4-(4-Fluorophenyl)butan-2-one, the primary goal would be to find the optimized molecular geometry, which corresponds to the lowest energy arrangement of its atoms. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting data would typically be presented in a table of bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value (Å or °) |

|---|---|---|

| Bond Length | C=O | Value |

| Bond Length | C-F | Value |

| Bond Length | C-C (aliphatic) | Value |

| Bond Angle | C-CO-C | Value |

| Dihedral Angle | F-C-C-C | Value |

Note: This table is for illustrative purposes only, as specific research data is not available.

HOMO-LUMO Energy Analysis for Reactivity PredictionThe Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating sites for electrophilic attack. The LUMO is the orbital that is most likely to accept an electron, indicating sites for nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. For this compound, the fluorophenyl group and the ketone functional group would significantly influence the energies and spatial distributions of these frontier orbitals.

Table 2: Hypothetical Frontier Orbital Energies for this compound (Illustrative)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

Note: This table is for illustrative purposes only, as specific research data is not available.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the butyl chain in this compound means that the molecule can exist in various three-dimensional arrangements, or conformations.

Prediction of Chemical Reactivity and Selectivity

The prediction of chemical reactivity can be effectively handled using conceptual Density Functional Theory (DFT), where Fukui functions serve as a key descriptor. researchgate.net A Fukui function, ƒ(r), quantifies the change in electron density at a specific point in a molecule when the total number of electrons is altered. wikipedia.org This allows for the identification of the most probable sites for electrophilic and nucleophilic attack.

There are three main types of Fukui functions:

ƒ+(r): Describes the reactivity towards a nucleophilic attack (attack by an electron-rich species). A high value indicates a site that readily accepts an electron.

ƒ-(r): Describes the reactivity towards an electrophilic attack (attack by an electron-deficient species). A high value indicates a site that readily donates an electron. schrodinger.com

ƒ0(r): Describes the reactivity towards a radical attack.

For this compound, these functions predict that the carbonyl carbon is the most susceptible site for a nucleophilic attack, characterized by a high ƒ+ value. Conversely, the carbonyl oxygen, being electron-rich, is the primary site for electrophilic attack, which would be indicated by a high ƒ- value. The aromatic ring also contains sites susceptible to electrophilic substitution, with reactivity modulated by the fluorine atom and the alkyl substituent. Condensed Fukui functions localize this information onto individual atoms, providing a quantitative ranking of atomic reactivity. scm.com

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.gov

In an MEP map, different colors correspond to different electrostatic potential values:

Red: Represents regions of high electron density and strong negative electrostatic potential, indicating favorable sites for electrophilic attack.

Blue: Represents regions of low electron density and strong positive electrostatic potential, indicating favorable sites for nucleophilic attack.

Green/Yellow: Represents regions of intermediate or near-zero potential.

For this compound, the MEP map would clearly show a deep red region around the carbonyl oxygen atom due to the presence of its lone pair electrons, making it the most significant site for electrophilic interactions and hydrogen bond acceptance. researchgate.netmdpi.com The carbonyl carbon, conversely, would be in an electron-deficient, bluish region, confirming it as the primary site for nucleophilic attack. The fluorophenyl ring would exhibit a more complex potential distribution, with a negative potential associated with the π-system and the electronegative fluorine atom, influencing its interaction with other molecules.

Chiral Recognition Studies and Stereochemical Influences

While this compound is itself an achiral molecule, it can interact with chiral environments, and its derivatives (e.g., the corresponding alcohol formed by reduction of the ketone) are chiral. Computational studies are instrumental in understanding and predicting how these molecules engage in chiral recognition—the process where a chiral molecule or environment selectively interacts with one enantiomer over another. mdpi.commdpi.com

Computational modeling, often combined with experimental techniques like mass spectrometry and infrared depletion spectroscopy, can elucidate the specific non-covalent interactions (such as hydrogen bonding and van der Waals forces) that govern the formation of diastereomeric complexes. researchgate.net Studies on analogous molecules, such as 1-(4-fluorophenyl)ethanol, have provided significant insights. In a study involving the diastereomeric adducts of (S)-1-(4-fluorophenyl)ethanol and the enantiomers of 2-butanol (B46777), it was demonstrated that the homochiral complex (S,S) was more stable than the heterochiral complex (S,R). nih.gov This stability difference, attributed to subtle variations in the interaction of alkyl groups with the aromatic ring, is the basis of chiral recognition. nih.gov The binding energy difference was calculated to be greater than 0.60 kcal/mol, a significant value for enantiomeric discrimination. nih.gov These findings suggest that enzymes or chiral catalysts designed to act on this compound or its derivatives would likely exhibit high stereoselectivity.

Computational Approaches in Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in drug discovery to correlate the structural or physicochemical properties of a series of compounds with their biological activities. longdom.orgfiveable.me By developing a mathematical relationship, QSAR models can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent and selective agents. ijnrd.orgijpsr.com

A QSAR study involving analogues of this compound would begin with a dataset of compounds where systematic structural modifications have been made, along with their measured biological activities (e.g., enzyme inhibition constants). For each molecule, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and properties.

Common descriptors include:

Physicochemical Properties: Such as lipophilicity (LogP), molar refractivity (MR), and solubility.

Electronic Descriptors: Including dipole moment, atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO).

Steric/Topological Descriptors: Such as molecular weight, volume, surface area, and connectivity indices.

Statistical methods, from multiple linear regression to machine learning algorithms, are then used to build a model that links these descriptors to the observed activity. lkouniv.ac.in Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can also be employed. These methods use 3D grid-based steric and electrostatic fields to provide a more detailed understanding of the structure-activity relationship, often visualized with contour maps that highlight regions where modifications would be beneficial or detrimental to activity.

Biological Activities and Structure Activity Relationship Sar Studies

Mechanisms of Molecular Interaction and Biological Pathways (In Vitro)

Modulation of Specific Molecular Targets

No data available.

Interference with Cellular Processes

No data available.

Receptor Binding Affinity Profiling (In Vitro)

Dopamine (B1211576) Receptor Subtype Binding and Selectivity (D1, D2, D3, D4)

No data available.

Serotonin (B10506) Receptor Subtype Binding (5HT1A, 5HT2A, 5HT2C)

No data available.

Sigma Receptor Ligand Binding

No data available.

Enzyme Inhibition Studies (In Vitro)

Acetylcholinesterase and α-Glucosidase Inhibition

There are no available scientific studies investigating the inhibitory effects of 4-(4-Fluorophenyl)butan-2-one on acetylcholinesterase or α-glucosidase enzymes.

Trypanothione (B104310) Reductase Inhibition

No research data was found regarding the activity of this compound as an inhibitor of trypanothione reductase. Studies in this area have explored other chemical scaffolds. nih.govmdpi.com

Pharmacological Efficacy and Mechanism Evaluation in Animal Models (excluding human trials)

Evaluation of Neuroleptic Activity

There are no published studies evaluating the neuroleptic activity of this compound in any animal models. Research on neuroleptic agents with a similar chemical formula has focused exclusively on derivatives of the 1-(4-fluorophenyl)butan-1-one scaffold. nih.govnih.gov

Assessment of Activity in Rodent Behavioral Models

No data is available from rodent behavioral models assessing the pharmacological effects of this compound.

Applications As a Chemical Intermediate and Building Block

Role of 4-(4-Fluorophenyl)butan-2-one in Organic Synthesis

In the field of organic synthesis, this compound is utilized for its reactivity and its ability to introduce a specific fluorophenyl moiety into a target molecule. The presence of fluorine can significantly alter the physical, chemical, and biological properties of a compound. ossila.comsigmaaldrich.com

Precursor to Complex Organic Molecules

As a precursor, this compound provides a foundational structure that can be extensively modified. The carbonyl group of the ketone is a site for numerous chemical transformations, including reduction to an alcohol, reductive amination to form amines, and various carbon-carbon bond-forming reactions such as aldol (B89426) condensations. These reactions allow chemists to build upon the basic butanone framework, extending the carbon chain and introducing new functional groups to assemble more intricate and functionally diverse molecules. nbinno.com

Building Block for Diverse Chemical Scaffolds

The term "building block" refers to a molecule that can be readily incorporated into a larger structure. lifechemicals.com this compound is an important building block, particularly in medicinal chemistry and drug discovery. csmres.co.uk The fluorophenyl group is a common feature in many pharmaceuticals because the fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, which can affect a drug's absorption and distribution. sigmaaldrich.comnih.gov By using this compound, synthetic chemists can efficiently introduce this desirable fluorinated scaffold into novel molecular designs. nih.gov

The table below summarizes the key structural features of this compound and their synthetic utility.

Table 1: Synthetic Utility of this compound's Structural Features

| Structural Feature | Synthetic Potential | Resulting Structures |

|---|---|---|

| Ketone Carbonyl Group | Nucleophilic addition, reduction, condensation reactions, amination. | Secondary alcohols, amines, extended carbon chains, heterocyclic systems. |

| α-Carbons (to Ketone) | Enolate formation for alkylation and acylation reactions. | Substituted ketones, more complex carbon skeletons. |

| 4-Fluorophenyl Group | Introduction of a fluorine-substituted aromatic ring. | Molecules with enhanced metabolic stability and modified electronic properties. |

| Flexible Butyl Chain | Provides a four-carbon linker between the phenyl ring and a functional group. | Allows for conformational flexibility in the final molecule. |

Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)

An intermediate is a substance produced during the conversion of a starting material into a final product. nih.gov this compound serves as a key intermediate in multi-step syntheses of Active Pharmaceutical Ingredients (APIs). sigmaaldrich.comadvancionsciences.com While specific, publicly disclosed synthetic routes for commercial drugs often vary, the structural motifs present in this compound are relevant to the construction of various therapeutic agents. The synthesis of APIs often involves the sequential addition of functional groups and the building of a complex molecular framework, a process for which versatile intermediates are essential. researchgate.netbeilstein-journals.org The incorporation of fluorinated building blocks is a common strategy in the development of modern pharmaceuticals. sigmaaldrich.com

The ketone functionality can be transformed to create a variety of structures commonly found in APIs, as detailed in the table below.

Table 2: Potential Transformations for API Synthesis

| Reaction Type | Reagents/Conditions | Resulting Functional Group/Scaffold |

|---|---|---|

| Reduction | e.g., Sodium borohydride (B1222165) (NaBH₄) | Secondary alcohol |

| Reductive Amination | Amine (R-NH₂), reducing agent | Secondary or tertiary amine |

| Wittig Reaction | Phosphonium ylide | Alkene |

| Aldol Condensation | Aldehyde or ketone, acid/base catalyst | α,β-Unsaturated ketone |

| Cyclization Reactions | e.g., with hydrazines or hydroxylamine (B1172632) | Pyrazoles, isoxazoles, and other heterocycles |

Utility in Material Science and Specialty Chemical Production

Beyond pharmaceuticals, the unique properties imparted by the fluorine atom make this compound a useful intermediate in material science. sigmaaldrich.com Fluorinated compounds often exhibit enhanced thermal stability and distinct electronic properties compared to their non-fluorinated analogs. sigmaaldrich.com This makes them valuable in the production of specialty polymers, liquid crystals, and other advanced materials. For example, incorporating fluorinated moieties can alter the surface properties of a material, leading to applications in coatings and lubricants. sigmaaldrich.com

Considerations for Green Chemistry and Sustainable Production of this compound and its Derivatives

Modern chemical manufacturing places a strong emphasis on sustainability and green chemistry principles, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govwiley-vch.de The production of this compound and its subsequent derivatives can be optimized according to these principles.

Key areas for green innovation include:

Catalysis: Replacing traditional homogeneous acid catalysts, which can be corrosive and difficult to separate, with reusable solid acid catalysts like clays (B1170129) or zeolites can make processes more environmentally friendly. google.comrsc.org This approach has been explored for the synthesis of the related compound 4-(4-hydroxyphenyl)butan-2-one. google.com

Solvent Selection: Utilizing greener solvents, such as water or supercritical fluids, or developing solvent-free reaction conditions, can significantly reduce the environmental impact of a synthetic process. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product minimizes waste. wiley-vch.de One-pot or continuous flow reactions can improve efficiency and reduce the need for intermediate purification steps. researchgate.net

Alternative Feedstocks: Research into biocatalysis and the use of renewable, biomass-derived feedstocks offers a long-term path to sustainable chemical production, moving away from reliance on petrochemical sources. ed.ac.uknih.gov

The table below contrasts traditional synthesis considerations with potential green chemistry approaches.

Table 3: Comparison of Traditional and Green Synthesis Approaches

| Synthesis Aspect | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Catalyst | Liquid mineral acids (e.g., H₂SO₄, HF). google.com | Reusable solid acid catalysts (e.g., montmorillonite (B579905) clay, zeolites). google.com |